2,4,5-Phenanthrenetriol
Overview
Description
2,4,5-Phenanthrenetriol is an organic compound belonging to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound this compound is characterized by the presence of three hydroxyl groups attached to the phenanthrene skeleton at positions 2, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Phenanthrenetriol typically involves the hydroxylation of phenanthrene One common method is the direct hydroxylation of phenanthrene using strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available phenanthrene. The process includes selective hydroxylation and purification steps to obtain the desired product with high purity. Advanced techniques such as catalytic oxidation and electrochemical methods may also be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Phenanthrenetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted phenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Phenanthrenequinone and other oxidized phenanthrene derivatives.
Reduction: Dihydro-2,4,5-phenanthrenetriol and related compounds.
Substitution: Halogenated, nitrated, and sulfonated phenanthrene derivatives.
Scientific Research Applications
2,4,5-Phenanthrenetriol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Phenanthrenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with and modify biological macromolecules.
Comparison with Similar Compounds
- 2,4,6-Phenanthrenetriol
- 3,5,7-Phenanthrenetriol
- Phenanthrenequinone
- Dihydro-2,4,5-phenanthrenetriol
Properties
IUPAC Name |
phenanthrene-2,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-6-9-5-4-8-2-1-3-11(16)13(8)14(9)12(17)7-10/h1-7,15-17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDKLMEWYEQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C3=C(C=C(C=C3C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348784 | |
Record name | 2,4,5-phenanthrenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-43-5 | |
Record name | 2,4,5-phenanthrenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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